3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an azepan-1-ylsulfonyl group, a chloro group, and a pyrazin-2-yl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with pyrazine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced by reacting the intermediate benzamide with azepane-1-sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Major products are 4-chlorobenzoic acid and pyrazine-2-amine.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
3-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: Lacks the chloro group and may have different chemical and biological properties.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrazin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-6-5-13(17(23)21-16-12-19-7-8-20-16)11-15(14)26(24,25)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGGFKNWXQAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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